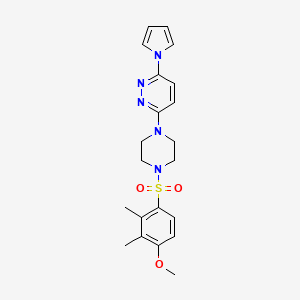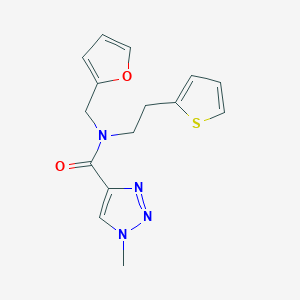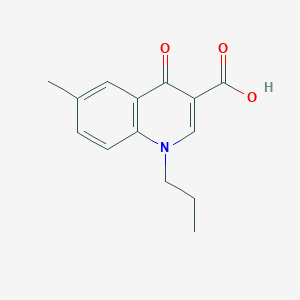
6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H9NO3. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form various derivatives, such as quinone derivatives.
Reduction: Reduction reactions can convert quinoline derivatives to their hydroquinoline counterparts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, hydroquinones.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines.
作用机制
Target of Action
The primary targets of 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid are likely to be similar to those of other quinolone derivatives. Quinolones are known to inhibit DNA gyrase and prevent duplication of bacterial DNA . They have been reported to harbor vast therapeutic potential .
Mode of Action
The compound interacts with its targets by inhibiting the DNA gyrase, an enzyme that is critical for bacterial DNA replication . This interaction results in the prevention of bacterial DNA duplication, thereby inhibiting bacterial growth .
Biochemical Pathways
The affected pathway is the bacterial DNA replication pathway. By inhibiting DNA gyrase, the compound prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . This leads to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of bacterial DNA replication, leading to the prevention of bacterial growth and proliferation . This makes it potentially useful as an antibacterial agent .
科学研究应用
Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Biology: They exhibit antimicrobial, antimalarial, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating infections, inflammation, and cancer. Industry: They are employed in the production of dyes, catalysts, and materials for electronic devices.
相似化合物的比较
Ciprofloxacin: A fluorinated quinolone used as an antibacterial agent.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinone: A compound used in dyes and as an oxidizing agent.
Uniqueness: 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity.
This compound's versatility and wide range of applications make it a valuable subject of study in both academic and industrial research.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
6-methyl-4-oxo-1-propylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQXNSADABIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2990461.png)
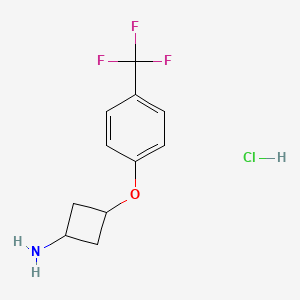
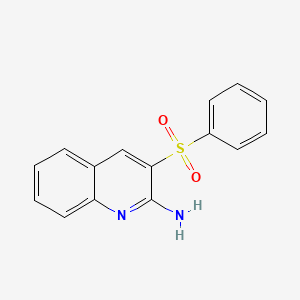
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
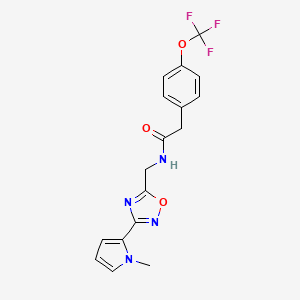
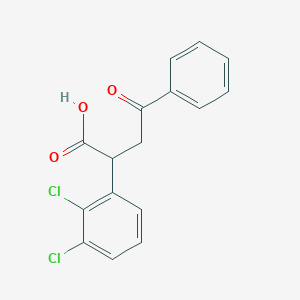
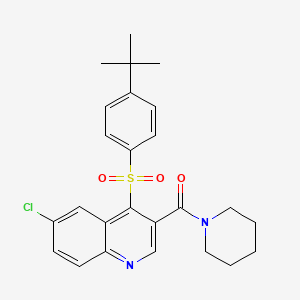
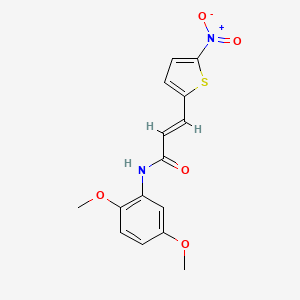
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
